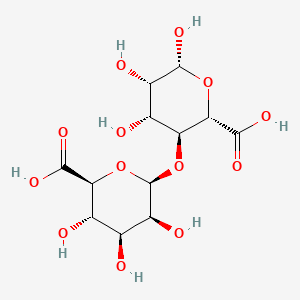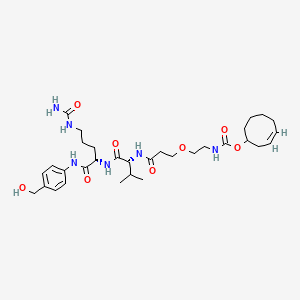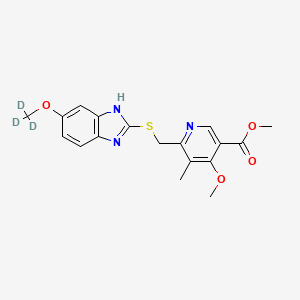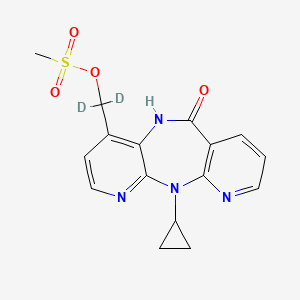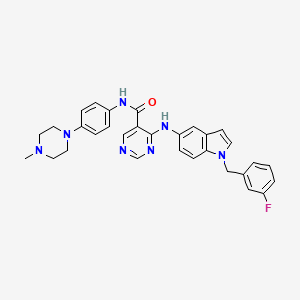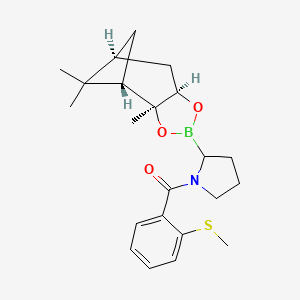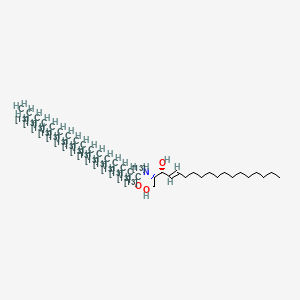
C16-Ceramide-13C16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C16-Ceramide-13C16 is a stable isotope-labeled compound, specifically a 13C-labeled glycine ethyl ester monohydrochloride. Ceramides are a family of sphingolipids that play critical roles in cellular processes, including apoptosis, cell differentiation, and proliferation. The labeling with 13C allows for detailed tracking and quantification in various biochemical and pharmacological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of C16-Ceramide-13C16 typically involves the incorporation of 13C into the glycine ethyl ester monohydrochloride. The process begins with the preparation of the sphingoid base, followed by the N-acylation with a fatty acid, in this case, a C16 fatty acid. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process is optimized for high yield and cost-effectiveness, often employing continuous flow chemistry techniques .
Analyse Chemischer Reaktionen
Types of Reactions: C16-Ceramide-13C16 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides to dihydroceramides.
Substitution: Substitution reactions can modify the head group of ceramides, leading to the formation of complex sphingolipids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often employs nucleophilic reagents under basic conditions.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramides: Formed through reduction.
Complex Sphingolipids: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
C16-Ceramide-13C16 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the biosynthesis and degradation pathways of ceramides.
Biology: Helps in studying the role of ceramides in cell signaling, apoptosis, and other cellular processes.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of ceramide-based drugs.
Wirkmechanismus
C16-Ceramide-13C16 exerts its effects by integrating into cellular membranes and influencing membrane properties. It interacts with various effector proteins, modulating pathways involved in apoptosis, autophagy, and inflammation. The compound can inhibit the action of protein kinase B (Akt) by promoting its dephosphorylation and preventing its translocation, thereby affecting cell survival and proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
C18-Ceramide: Similar in structure but with an 18-carbon fatty acid chain.
C20-Ceramide: Contains a 20-carbon fatty acid chain.
Dihydroceramides: Reduced form of ceramides lacking the double bond in the sphingoid base.
Uniqueness: C16-Ceramide-13C16 is unique due to its 13C labeling, which allows for precise tracking in metabolic studies. Its specific fatty acid chain length (C16) also makes it particularly relevant in studies related to insulin resistance and mitochondrial dysfunction .
Eigenschaften
Molekularformel |
C34H67NO3 |
|---|---|
Molekulargewicht |
553.8 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl](1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanamide |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38)/b29-27+/t32-,33+/m0/s1/i2+1,4+1,6+1,8+1,10+1,12+1,14+1,16+1,18+1,20+1,22+1,24+1,26+1,28+1,30+1,34+1 |
InChI-Schlüssel |
YDNKGFDKKRUKPY-GHROMGGCSA-N |
Isomerische SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N[13C](=O)[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH3])O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)


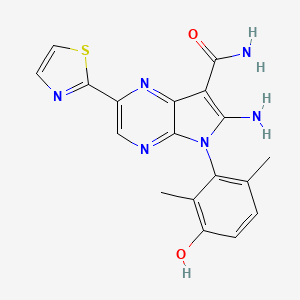
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)

